molecular formula C10H17ClO B8591908 4-Chloro-3,3,6-trimethylhept-5-en-2-one CAS No. 89084-54-8

4-Chloro-3,3,6-trimethylhept-5-en-2-one

Cat. No.: B8591908
CAS No.: 89084-54-8
M. Wt: 188.69 g/mol
InChI Key: NHENCMOXLUEFBB-UHFFFAOYSA-N
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Description

Chlorinated ketones are often intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. The compound’s chlorine atom and methyl substituents likely influence its reactivity, solubility, and biological activity. However, direct references to its synthesis or applications are absent in the provided sources.

Properties

CAS No.

89084-54-8

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

4-chloro-3,3,6-trimethylhept-5-en-2-one

InChI

InChI=1S/C10H17ClO/c1-7(2)6-9(11)10(4,5)8(3)12/h6,9H,1-5H3

InChI Key

NHENCMOXLUEFBB-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C(C)(C)C(=O)C)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group and Substituent Analysis

The compound’s closest structural analogs in the evidence include 4-Chloro-3,5-dimethylphenol (CAS 88-04-0) and (4-chloro-3,5-dimethylphenoxy)acetic acid (CAS 19545-95-0). Key differences lie in their functional groups and applications:

Compound Functional Groups Key Substituents Primary Applications
4-Chloro-3,3,6-trimethylhept-5-en-2-one Ketone, alkene Cl, three methyl groups Hypothesized use in synthesis (no direct evidence)
4-Chloro-3,5-dimethylphenol Phenol Cl, two methyl groups Laboratory chemical; antimicrobial agent (limited by toxicity concerns)
(4-Chloro-3,5-dimethylphenoxy)acetic acid Phenoxyacetic acid Cl, two methyl groups, acetic acid Catalyst in organic synthesis; biochemical research (e.g., auxin-like activity)
Key Observations:
  • Chlorine Position: In this compound, the chlorine is at position 4, similar to 4-Chloro-3,5-dimethylphenol. Chlorine’s electron-withdrawing effects may enhance electrophilic reactivity in both compounds.
  • Functional Groups: The ketone in the target compound contrasts with the phenol or acetic acid groups in analogs, suggesting divergent reactivity (e.g., nucleophilic addition vs. acid-base interactions).

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